molecular formula C13H18N2O B7513153 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea

1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea

Cat. No. B7513153
M. Wt: 218.29 g/mol
InChI Key: XVINQONIIBFUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, also known as CPIU, is a synthetic compound that is used primarily in scientific research. CPIU is a urea derivative and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea acts as a competitive antagonist of the TRPV1 channel. This means that 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea binds to the channel and blocks its function, preventing the transmission of pain signals. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to blocking the function of the TRPV1 channel, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea in lab experiments is that it is a highly specific tool for studying the function of the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has a high affinity for the channel and does not interact with other ion channels or receptors. However, one limitation of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is that it is a synthetic compound and may not accurately represent the function of the TRPV1 channel in vivo.

Future Directions

There are several future directions for research involving 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea. One area of research is the development of new pain medications that target the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for identifying new compounds that block the function of the channel. Another area of research is the study of the role of the TRPV1 channel in other physiological processes, such as inflammation and cancer. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for studying the function of the channel in these processes. Finally, there is a need for further research into the mechanism of action of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, particularly its effect on the release of neurotransmitters such as dopamine and serotonin.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-propan-2-ylphenylamine in the presence of a suitable solvent and catalyst. The reaction typically takes place under reflux conditions and can be carried out in a variety of solvents, including dichloromethane, chloroform, and toluene. The yield of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea can be improved by using a higher reaction temperature and a longer reaction time.

Scientific Research Applications

1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is primarily used in scientific research as a tool for studying the function of the nervous system. Specifically, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is used to block the function of a type of ion channel known as the TRPV1 channel. This channel is involved in the transmission of pain signals and is a target for the development of new pain medications. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

1-cyclopropyl-3-(2-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)11-5-3-4-6-12(11)15-13(16)14-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVINQONIIBFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea

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